molecular formula C50H63N9O7S2 B605596 ARV-771 CAS No. 1949837-12-0

ARV-771

カタログ番号 B605596
CAS番号: 1949837-12-0
分子量: 966.23
InChIキー: HJGNHEQIOZDQRW-VZRXUJQISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ARV-771 is a potent BET PROTAC (Proteolysis-Targeting Chimera) based on E3 ligase von Hippel-Lindau . It is designed to degrade bromodomain and extra terminal domain (BET) family proteins . The BET family proteins include BRD2, BRD3, and BRD4 . ARV-771 has Kd values of 34 nM, 4.7 nM, 8.3 nM, 7.6 nM, 9.6 nM, and 7.6 nM for BRD2 (1), BRD2 (2), BRD3 (1), BRD3 (2), BRD4 (1), and BRD4 (2), respectively .


Synthesis Analysis

ARV-771 is a bromodomain and extraterminal (BET) protein degrader, a novel BET-PROTAC (proteolytic targeting chimera) with a HIF-1-derived von Hippel-Landau (VHL) E3 ligase Conjugated hydroxyproline and BET conjugated triazolodiazepine .


Molecular Structure Analysis

The molecular formula of ARV-771 is C49H60ClN9O7S2 . The molecular weight is 986.64 . The CAS Registry Number is 1949837-12-0 .


Chemical Reactions Analysis

PROTACs are heterobifunctional molecules consisting of two ligands; an “anchor” to bind to an E3 ubiquitin ligase and a “warhead” to bind to a protein of interest, connected by a chemical linker . The length and composition of the linker play critical roles in the physicochemical properties and bioactivity of PROTACs .


Physical And Chemical Properties Analysis

ARV-771 is stable if stored as directed . It should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .

科学的研究の応用

1. Hepatocellular Carcinoma (HCC) Treatment

  • Summary of Application : ARV-771, a proteolysis targeting chimera (PROTAC) compound, has been evaluated for its anticancer activity in HCC. It suppresses the cell viability and colony formation of HCC cells by arresting cell cycle progression and triggering apoptosis .
  • Methods of Application : The study involved treating HCC cells with ARV-771 and observing its effects on cell viability, colony formation, cell cycle progression, and apoptosis .
  • Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited HCC progression in vivo. Moreover, ARV-771 and sorafenib, a Raf inhibitor used for targeted therapy of liver cancer, were found to synergistically inhibit the growth of HCC cells .

2. Acute Myeloid Leukemia (AML) Treatment

  • Summary of Application : ARV-771 has been used in the treatment of AML expressing somatic or germline mutant RUNX1 (mtRUNX1). It represses RUNX1 and its targets, inducing apoptosis and improving survival of mice engrafted with AML expressing mtRUNX1 .
  • Methods of Application : The study involved treating AML cells expressing mtRUNX1 with ARV-771 and observing its effects on RUNX1 repression, apoptosis induction, and survival improvement .
  • Results : ARV-771 was found to be more potent than BET inhibitor OTX015 in reducing the in vivo AML burden and improving survival of mice engrafted with luciferase-transduced mtRUNX1 expressing AML cells .

3. Castration-Resistant Prostate Cancer (CRPC) Treatment

  • Summary of Application : ARV-771, a von Hippel-Landau (VHL) E3 ligase-based BET PROTAC, has been found to be highly active against cellular models of CRPC .
  • Methods of Application : The study involved treating CRPC cells with ARV-771 and observing its effects on BET protein degradation .
  • Results : ARV-771 resulted in rapid BET protein degradation with DC50 (the drug concentration that results in 50% protein degradation) values <1 nM .

4. Multiple Myeloma Treatment

  • Summary of Application : ARV-771 has been evaluated for its potential in treating multiple myeloma. It has been found to induce cell cycle arrest and apoptosis, thereby suppressing the progression of multiple myeloma .
  • Methods of Application : The study involved treating multiple myeloma cells with ARV-771 and observing its effects on cell viability, cell cycle progression, and apoptosis .
  • Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited multiple myeloma progression in vivo .

5. Breast Cancer Treatment

  • Summary of Application : ARV-771 has been used in the treatment of breast cancer. It has been found to suppress the cell viability and colony formation of breast cancer cells via arresting cell cycle progression and triggering apoptosis .
  • Methods of Application : The study involved treating breast cancer cells with ARV-771 and observing its effects on cell viability, colony formation, cell cycle progression, and apoptosis .
  • Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited breast cancer progression in vivo .

6. Lung Cancer Treatment

  • Summary of Application : ARV-771 has been evaluated for its potential in treating lung cancer. It has been found to induce cell cycle arrest and apoptosis, thereby suppressing the progression of lung cancer .
  • Methods of Application : The study involved treating lung cancer cells with ARV-771 and observing its effects on cell viability, cell cycle progression, and apoptosis .
  • Results : ARV-771 notably downregulated multiple non-proteasomal deubiquitinases, which are critical to the development of cancers. It also inhibited lung cancer progression in vivo .

7. Folate Receptor-Dependent Cancer Treatment

  • Summary of Application : ARV-771 has been used in the development of folate-PROTACs, a new class of drugs that degrade target proteins in a folate receptor-dependent manner in cancer cells .
  • Methods of Application : The study involved treating cancer cells with folate-ARV-771 and observing its effects on the degradation of bromodomains (BRDs), MEKs, and ALK .
  • Results : Folate-ARV-771 was found to be capable of degrading BRDs in a folate receptor-dependent manner in cancer cells .

Safety And Hazards

ARV-771 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

PROTACs have the potential to improve current cancer therapies . Multiple studies have suggested that PROTACs exhibit enhanced pharmacodynamics and reduced toxicity both in vitro and in vivo compared to clinically relevant small-molecule kinase inhibitors . As preclinical and clinical evidence accumulates, the efficacy of PROTACs as targeted therapeutics suggests potential translational benefit in the clinical setting .

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOGZKGXGLHDGS-QQRWPDCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H60ClN9O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arv-771

Citations

For This Compound
441
Citations
K Raina, J Lu, Y Qian, M Altieri… - Proceedings of the …, 2016 - National Acad Sciences
… Next, we ensured loss of BET function with ARV-771 by … that the remarkable potency of ARV-771 is most likely caused by … and proteasome dependence of ARV-771 activity by blocking it …
Number of citations: 678 www.pnas.org
Y Deng, C Yu, L Chen, X Zhang, Q Lei, Q Liu… - Frontiers in …, 2022 - frontiersin.org
… ARV-771, a previously reported PROTAC compound designed for bromodomain and extra-terminal domain (BET) proteins, in HCC. We show that ARV-771 … reveal that ARV-771 …
Number of citations: 6 www.frontiersin.org
KN Bhalla - azd9291inhibitor.com
Transformation of post-myeloproliferative neoplasms into secondary (s) AML exhibit poor clinical outcome. In addition to increased JAK-STAT and PI3K-AKT signaling, post-MPN sAML …
Number of citations: 0 azd9291inhibitor.com
J Chen, M Qiu, F Ma, L Yang, Z Glass, Q Xu - Journal of Controlled Release, 2021 - Elsevier
… The encapsulation efficiency of ARV-771 and pre-fused ARV-771 were measured using … with free ARV-771 or VHL pre-fused ARV-771 for different time periods. For free ARV-771, there …
Number of citations: 17 www.sciencedirect.com
DT Saenz, W Fiskus, K Raina, T Manshouri, K Coleman… - Blood, 2016 - Elsevier
… ARV-771 (Arvinas Inc.), which degrade BETPs (including BRD4), with the BETi OTX015, against cultured and PD CD34+ sAML cells. ARV-825 and ARV-771 … -825 and ARV-771 were …
Number of citations: 1 www.sciencedirect.com
W Du - Contemporary Accounts in Drug Discovery and …, 2022 - Wiley Online Library
Proteins have long been the therapeutic targets for drug discovery and development. Most current drugs function by binding to the target proteins and inhibit or promote the proteins' …
Number of citations: 0 onlinelibrary.wiley.com
DT Saenz, W Fiskus, T Manshouri, DN Saenz, R Soldi… - Blood, 2018 - Elsevier
… that co-treatment with ARV-771 and BC2059 exerted synergistic in … Co-treatment with ARV-771 and BC2059 was also … vehicle control, in vivo treatment with ARV-771 (30 mg/kg SQ daily …
Number of citations: 2 www.sciencedirect.com
B Sun, W Fiskus, K Raina, Y Qian, A Crew, DT Saenz… - Blood, 2017 - Elsevier
… -825, and its pharmacologically superior version ARV-771, that … Notably, co-treatment with BETP-PROTAC ARV-771 and … in immune-depleted NSG mice with ARV-771 (30 mg/kg SQ …
Number of citations: 2 www.sciencedirect.com
B Sun, W Fiskus, Y Qian, K Rajapakshe, K Raina… - Leukemia, 2018 - nature.com
… At equimolar concentrations ARV-825 and ARV-771 were more potent than the BETi OTX015 … Notably, compared with treatment with OTX015, the BET-PROTAC ARV-771 dramatically …
Number of citations: 149 www.nature.com
B Sun, W Fiskus, L Zhang, K Raina, K Coleman… - Blood, 2016 - Elsevier
… ARV-825 and ARV-771 recruit and utilize the E3 ubiquitin … nM) ARV-825 and ARV-771 were significantly more potent than … As compared to treatment with OTX015, ARV-771 treatment …
Number of citations: 2 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。